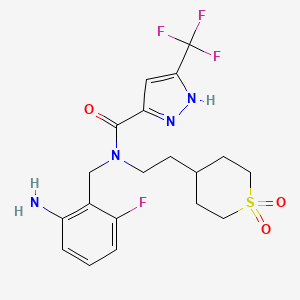

PKM2 activator 10

Description

BenchChem offers high-quality PKM2 activator 10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PKM2 activator 10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22F4N4O3S |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H22F4N4O3S/c20-14-2-1-3-15(24)13(14)11-27(7-4-12-5-8-31(29,30)9-6-12)18(28)16-10-17(26-25-16)19(21,22)23/h1-3,10,12H,4-9,11,24H2,(H,25,26) |

InChI Key |

GASMZUDGPKMAEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CCC1CCN(CC2=C(C=CC=C2F)N)C(=O)C3=NNC(=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to PKM2 Activation in Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2) in the context of cancer metabolism. While various activators exist, this document will focus on TEPP-46 , a potent and well-characterized activator, as a representative compound to illustrate the mechanism, effects, and experimental evaluation of this therapeutic strategy. The principles and methodologies described herein are broadly applicable to other compounds in this class, including "PKM2 activator 10".

Introduction: Targeting the Warburg Effect via PKM2

Cancer cells exhibit profound metabolic reprogramming, most notably the Warburg effect, which is characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen (aerobic glycolysis).[1][2][3] Pyruvate Kinase M2 (PKM2), a splice isoform of the pyruvate kinase gene, is a critical regulator of this metabolic phenotype.[2][4] Unlike the constitutively active tetrameric PKM1 isoform found in most normal differentiated tissues, PKM2 is expressed in proliferating cells and can switch between a highly active tetrameric state and a less active dimeric state.[2][5]

In cancer cells, various signaling pathways, including those driven by oncogenic tyrosine kinases, promote the less active dimeric form of PKM2.[1] This "metabolic brake" on glycolysis is advantageous for cancer cells as it slows the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, allowing upstream glycolytic intermediates to be diverted into anabolic pathways essential for rapid cell proliferation, such as the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis and the serine biosynthesis pathway.[4][6]

The therapeutic strategy of using small-molecule activators is to force PKM2 into its stable, constitutively active tetrameric state.[6][7] This mimics the activity of the PKM1 isoform, reversing the Warburg effect, and redirecting metabolic flux away from anabolic biosynthesis and towards oxidative phosphorylation, thereby suppressing tumor growth.[6][7]

Mechanism of Action: Allosteric Activation of PKM2

Small-molecule activators like TEPP-46 function as allosteric modulators. They do not bind to the active site but rather at the subunit interaction interface of the PKM2 protein.[8][9]

Mechanism:

-

Binding: TEPP-46 binds to a pocket at the dimer-dimer interface of PKM2.[8][9]

-

Conformational Change: This binding event induces a conformational change that strongly favors and stabilizes the assembly of PKM2 dimers into the catalytically active tetrameric form.[7][9]

-

Sustained Activity: The stabilized tetramer exhibits high, sustained pyruvate kinase activity, efficiently converting PEP to pyruvate. This activation mechanism is similar to that of the endogenous activator fructose-1,6-bisphosphate (FBP) but occurs at a distinct binding site.[9]

-

Overcoming Inhibition: Importantly, this activator-induced tetramerization is refractory to the inhibitory signals, such as phosphorylation by tyrosine kinases, that typically keep PKM2 in its less active state in cancer cells.[7][9]

Signaling and Metabolic Consequences of PKM2 Activation

Activating PKM2 with TEPP-46 initiates a cascade of metabolic changes that are detrimental to cancer cell proliferation. By forcing the final step of glycolysis to proceed at a high rate, the metabolic landscape within the cell is fundamentally altered.

-

Reversal of Aerobic Glycolysis: The increased conversion of PEP to pyruvate shunts glucose-derived carbon away from lactate (B86563) production and towards the TCA cycle for oxidative phosphorylation.[7]

-

Depletion of Anabolic Precursors: The rapid flux through glycolysis reduces the pool of upstream intermediates. Metabolomic analyses consistently show that TEPP-46 treatment leads to a significant decrease in the intracellular concentrations of key biosynthetic precursors, including ribose phosphate (for nucleotides) and serine (for amino acids and lipids).[6][7]

-

Reduced Lactate Production: With more pyruvate entering the TCA cycle, less is available for conversion to lactate by lactate dehydrogenase (LDH). This leads to decreased lactate secretion.[7] However, some studies note an initial increase in lactate secretion, possibly due to a transient surge in glycolytic flux before the system re-equilibrates.[10][11]

Quantitative Data Presentation

The efficacy of TEPP-46 has been quantified in numerous biochemical, cellular, and in vivo studies. The following tables summarize key findings.

Table 1: Biochemical and Cellular Activity of TEPP-46

| Parameter | Value | System | Reference |

|---|---|---|---|

| AC₅₀ (Biochemical) | 92 nM | Recombinant human PKM2 | [8][12][13] |

| EC₅₀ (Cellular) | 19.6 µM (for analogue DASA-58) | A549 cell lysate | [9] |

| Selectivity | High | No or little activity vs. PKM1, PKL, PKR | [8][12] |

| Effect on Doubling Time | Significant increase | H1299 cells (hypoxia) | [8] |

| Effect on Doubling Time | No significant effect | H1299 cells (normoxia) |[8] |

Table 2: Metabolic Effects of TEPP-46 in Cancer Cells

| Parameter | Cell Line | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Glucose Consumption | H1299 | TEPP-46 | Increased at 48 hr (3.6 ± 0.4 mM vs 1.6 ± 0.6 mM for vehicle) | [10][11] |

| Lactate Secretion | H1299 | TEPP-46 | Increased at 24 hr (11.8 ± 0.9 mM vs 9.1 ± 0.6 mM for vehicle) | [10][11] |

| Intracellular Lactate | H1299 | TEPP-46 (25 µM, 36 hr) | Decreased | [9] |

| Intracellular Ribose Phosphate | H1299 | TEPP-46 (25 µM, 36 hr) | Decreased | [9] |

| Intracellular Serine | H1299 | TEPP-46 (25 µM, 36 hr) | Decreased |[9] |

Table 3: In Vivo Efficacy of TEPP-46 in Xenograft Models

| Parameter | Model | Dosing Regimen | Result | Reference |

|---|---|---|---|---|

| Tumor Growth | H1299 Xenograft | 50 mg/kg, twice daily (oral) | Significantly reduced tumor size and occurrence | [7][8][9] |

| PKM2 State in Tumor | H1299 Xenograft | 50 mg/kg, twice daily (oral) | Exclusively tetrameric PKM2 in treated tumors | [7][9] |

| Intratumoral Lactate | H1299 Xenograft | 50 mg/kg, twice daily (oral) | Lower concentration vs. vehicle | [6][7][9] |

| Intratumoral Ribose Phosphate | H1299 Xenograft | 50 mg/kg, twice daily (oral) | Lower concentration vs. vehicle | [6][7][9] |

| Intratumoral Serine | H1299 Xenograft | 50 mg/kg, twice daily (oral) | Lower concentration vs. vehicle | [6][7][9] |

| Survival (Combination) | H460 Xenograft | TEPP-46 + 2-DG | Survival of 57.6 ± 12 days vs. 22.6 ± 6 days for vehicle |[10] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate PKM2 activators, based on common methodologies cited in the literature.

Protocol 1: Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)

This assay measures PK activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.[14][15]

Materials:

-

Assay Buffer: 50 mM Imidazole or HEPES buffer, pH 7.6, containing 120 mM KCl and 62 mM MgSO₄.[15]

-

Phosphoenolpyruvate (PEP) stock solution (e.g., 45 mM).

-

Adenosine diphosphate (B83284) (ADP) stock solution (e.g., 45 mM).

-

NADH stock solution (e.g., 6.6 mM).

-

Lactate Dehydrogenase (LDH) enzyme (e.g., 1300-1400 units/mL).

-

Cell or tissue lysate prepared in ice-cold assay buffer.

-

96-well UV-transparent plate or quartz cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer, ADP, NADH, and LDH.

-

Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold Assay Buffer, followed by centrifugation (e.g., 15,000 x g for 10 min) to clear debris.[16] Determine protein concentration of the supernatant.

-

Assay Execution: a. Add the Reaction Mix to each well/cuvette. b. Add the substrate, PEP, to initiate the reaction. c. Add a specific volume of cell lysate (e.g., 10-50 µL) to the wells. For activator studies, pre-incubate the lysate with the compound (e.g., TEPP-46) or vehicle control for a defined period. d. Immediately place the plate/cuvettes in the spectrophotometer pre-set to 25°C or 37°C.

-

Data Acquisition: Measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

-

Calculation: Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve. PK activity is proportional to this rate. One unit is the amount of enzyme that oxidizes 1.0 µmole of NADH per minute (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).[15]

Protocol 2: Cellular Lactate Production Assay

This protocol measures the concentration of L-Lactate secreted by cells into the culture medium, typically using a colorimetric or fluorometric assay kit.[17][18]

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

PKM2 activator (TEPP-46) and vehicle (DMSO).

-

96-well cell culture plate.

-

Commercial Lactate Assay Kit (containing Lactate Oxidase, probe, and standards).

-

Microplate reader (colorimetric or fluorometric).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the PKM2 activator or vehicle control.

-

Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.

-

Deproteinization (Optional but Recommended): To remove LDH activity from the supernatant which can interfere with the assay, deproteinize the samples using a 10 kDa molecular weight cut-off (MWCO) spin filter.[18]

-

Lactate Measurement: a. Prepare a standard curve using the lactate standards provided in the kit. b. Add collected supernatant samples and standards to a new 96-well assay plate. c. Prepare and add the kit's Reaction Mix (containing lactate oxidase, HRP, and probe) to each well. d. Incubate at 37°C for 30-60 minutes, protected from light.

-

Data Acquisition: Measure the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

-

Analysis: Calculate the lactate concentration in each sample by comparing its reading to the standard curve. Normalize results to cell number or total protein if desired.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure to assess the anti-tumor efficacy of a PKM2 activator in an immunodeficient mouse model.

Materials:

-

Immunodeficient mice (e.g., Nude or NSG).

-

Cancer cell line for implantation (e.g., H1299).

-

Matrigel or similar basement membrane matrix.

-

TEPP-46 formulated for oral gavage (e.g., in 0.5% methylcellulose).

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

Animal housing and monitoring equipment.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).

-

Treatment Administration:

-

Treatment Group: Administer TEPP-46 via oral gavage at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[9]

-

Control Group: Administer the vehicle solution on the same schedule.

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).

-

Monitor animal body weight and overall health status throughout the study.

-

-

Study Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a fixed duration.

-

Tissue Collection: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., metabolomics, Western blotting for PKM2 tetramerization, immunohistochemistry).

-

Analysis: Compare the tumor growth curves, final tumor weights, and other endpoint measurements between the treatment and control groups to determine efficacy.

Experimental Workflow Visualization

The evaluation of a novel PKM2 activator typically follows a multi-stage process from initial discovery to in vivo validation.

Conclusion

The activation of PKM2 using small molecules like TEPP-46 represents a promising therapeutic strategy that targets a fundamental aspect of cancer cell biology: metabolic reprogramming. By forcing PKM2 into its active tetrameric state, these compounds effectively reverse the Warburg effect, depleting the anabolic precursors necessary for proliferation and suppressing tumor growth in preclinical models.[6][7] The in-depth data and methodologies presented in this guide offer a framework for researchers and drug developers to understand, evaluate, and advance this class of targeted cancer therapeutics. Future work in this area will likely focus on optimizing the pharmacokinetic properties of activators, exploring combination therapies, and identifying patient populations most likely to benefit from this metabolic intervention.[10]

References

- 1. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. axonmedchem.com [axonmedchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 15. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Reversing the Warburg Effect: A Technical Guide to PKM2 Activator 10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and implications of PKM2 activator 10, a novel therapeutic agent targeting the metabolic hallmark of cancer known as the Warburg effect. This document provides a comprehensive overview of the core science, quantitative data on representative PKM2 activators, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: The Warburg Effect and the Role of PKM2

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This phenomenon, termed the "Warburg effect," is a fundamental adaptation that supports rapid tumor growth. By diverting glucose metabolites from energy production via oxidative phosphorylation towards the synthesis of essential building blocks like nucleotides, lipids, and amino acids, cancer cells fuel their proliferative machinery.

At the heart of this metabolic reprogramming lies Pyruvate (B1213749) Kinase M2 (PKM2), an isoform of the pyruvate kinase enzyme predominantly expressed in cancer cells. PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. Crucially, PKM2 can exist in two distinct conformational states: a highly active tetramer and a less active dimer. In cancer cells, various oncogenic signaling pathways promote the dimeric form of PKM2. This reduction in pyruvate kinase activity leads to an accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, thereby sustaining the Warburg effect and promoting tumorigenesis. The dimeric form of PKM2 can also translocate to the nucleus, where it acts as a protein kinase and transcriptional co-activator, further contributing to cancer progression.

PKM2 Activator 10: Mechanism of Action

PKM2 activator 10 is a small molecule designed to allosterically activate PKM2. Its primary mechanism of action is to promote the formation and stabilization of the constitutively active tetrameric form of PKM2. By locking PKM2 in its active state, PKM2 activator 10 effectively reverses the metabolic switch observed in cancer cells. This forced activation of PKM2 enhances the conversion of PEP to pyruvate, thereby reducing the pool of glycolytic intermediates available for anabolic processes and increasing the flux of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic shift is hypothesized to counter the Warburg effect, leading to reduced lactate (B86563) production and inhibition of tumor growth.

Quantitative Data for Representative PKM2 Activators

While specific quantitative data for PKM2 activator 10 is not publicly available, the following table summarizes the activity of other well-characterized small-molecule PKM2 activators, which serve as representative examples of this class of compounds.

| Compound Name | Activator Concentration (AC50) - Biochemical Assay | Activator Concentration (AC50) - Cell-Based Assay | Target Selectivity | Reference |

| TEPP-46 (ML265) | 92 nM | Not explicitly reported, but active in cells | High selectivity over PKM1, PKR, and PKL | [1][2][3] |

| DASA-58 | 38 nM | 19.6 µM (A549 cells) | High | [4][5][6][7] |

| TP-1454 | 10 nM | < 50 nM (multiple cell types) | Not specified | [8][9][10][11][12] |

| PKM2 activator 2 | 66 nM (EC50) | Not reported | Not specified | [13] |

| PKM2 activator 5 | 0.316 µM | Not reported | Not specified | [14][15] |

Key Signaling Pathways

The activation of PKM2 by compounds like PKM2 activator 10 has profound effects on cellular signaling, primarily by reversing the metabolic reprogramming characteristic of the Warburg effect.

In the nucleus, the dimeric form of PKM2 can act as a co-activator for transcription factors like HIF-1α, promoting the expression of genes involved in glycolysis and cell proliferation. By stabilizing the tetrameric form of PKM2 in the cytoplasm, activators like PKM2 activator 10 are thought to prevent its nuclear translocation and subsequent pro-tumorigenic functions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of PKM2 activators.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 in the presence of an activator.

-

Principle: The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction. LDH catalyzes the conversion of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the PK activity.

-

Materials:

-

Recombinant human PKM2 protein

-

PKM2 activator 10 (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PEP (final concentration, e.g., 0.5 mM), ADP (final concentration, e.g., 1 mM), NADH (final concentration, e.g., 0.2 mM), and LDH (final concentration, e.g., 10 units/mL).

-

Add the test compound (PKM2 activator 10) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add recombinant PKM2 protein to each well to initiate the reaction.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the rate of NADH consumption (decrease in A340 per minute).

-

Plot the PK activity against the concentration of the activator to determine the AC50 value.

-

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, a key indicator of the Warburg effect.

-

Principle: Lactate in the cell culture supernatant is measured using a colorimetric or fluorometric assay kit. These kits typically use lactate oxidase to convert lactate to pyruvate and hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of horseradish peroxidase to generate a colored or fluorescent product, which is proportional to the lactate concentration.

-

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

PKM2 activator 10

-

Lactate assay kit (colorimetric or fluorometric)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of PKM2 activator 10 for a specified period (e.g., 24, 48, or 72 hours).

-

Collect the cell culture supernatant.

-

Perform the lactate assay on the supernatant according to the manufacturer's protocol.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the lactate concentration to the cell number or total protein content in each well.

-

Cellular Glucose Uptake Assay

This assay measures the rate of glucose uptake by cancer cells.

-

Principle: Cells are incubated with a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters but is not fully metabolized, leading to its accumulation inside the cells. The intracellular fluorescence is then measured and is proportional to the glucose uptake.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

PKM2 activator 10

-

2-NBDG or other fluorescent glucose analog

-

96-well black, clear-bottom cell culture plate

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to attach.

-

Treat cells with PKM2 activator 10 for the desired duration.

-

Wash the cells with a glucose-free buffer.

-

Incubate the cells with a solution containing the fluorescent glucose analog (e.g., 100 µM 2-NBDG) for a short period (e.g., 30-60 minutes).

-

Wash the cells to remove the extracellular fluorescent analog.

-

Measure the intracellular fluorescence using a microplate reader (e.g., Ex/Em = 485/535 nm for 2-NBDG).

-

Conclusion

PKM2 activator 10 and similar compounds represent a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer. By forcing PKM2 into its active tetrameric state, these activators can reverse the Warburg effect, inhibit anabolic processes required for rapid cell proliferation, and potentially restore a more normal metabolic phenotype. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and develop this novel class of anti-cancer agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of PKM2 activation in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]

- 4. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. israelsenlab.org [israelsenlab.org]

- 8. selleckchem.com [selleckchem.com]

- 9. TP-1454|CAS 2490276-04-3|DC Chemicals [dcchemicals.com]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Facebook [cancer.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. biorbyt.com [biorbyt.com]

- 15. medchemexpress.com [medchemexpress.com]

The Ripple Effect: A Technical Guide to the Downstream Signaling Consequences of PKM2 Activator 10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling pathways affected by the novel Pyruvate (B1213749) Kinase M2 (PKM2) activator, designated PKM2 Activator 10. By promoting the active tetrameric state of PKM2, this compound instigates a significant metabolic reprogramming in cancer cells, reversing the Warburg effect and consequently impacting cell proliferation, survival, and the tumor microenvironment. This document provides a comprehensive overview of the quantitative effects, detailed experimental methodologies for key assays, and visual representations of the affected signaling cascades to support further research and drug development in this promising area of cancer metabolism.

Executive Summary

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in the metabolic reprogramming that fuels tumor growth. In its less active dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, supporting the synthesis of macromolecules required for rapid cell proliferation. PKM2 Activator 10 is a small molecule that allosterically binds to PKM2, stabilizing its highly active tetrameric conformation. This activation of PKM2's pyruvate kinase activity reverses the anabolic metabolism of cancer cells, shunting glucose flux towards pyruvate and lactate (B86563) production. This guide details the downstream consequences of this metabolic shift, including the inhibition of tumor growth, modulation of the tumor immune microenvironment, and the potential for synergistic therapeutic combinations.

Quantitative Effects of PKM2 Activator 10 on Downstream Pathways

The activation of PKM2 by small molecules leads to a cascade of measurable changes in cellular metabolism and function. The following tables summarize the key quantitative effects observed upon treatment with PKM2 activators, including compounds with similar mechanisms of action to PKM2 Activator 10.

| Parameter | Cell Line | Activator | Concentration | Change | Reference |

| Metabolic Reprogramming | |||||

| Glucose Consumption | H1299 (Lung Cancer) | TEPP-46 | 30 µM | ▲ Increased from 1.6 ± 0.6 mM to 3.6 ± 0.4 mM after 48h | [1][2] |

| Lactate Production | H1299 (Lung Cancer) | DASA-58 | 50 µM | ▼ Decreased | [3] |

| Lactate Secretion | H1299 (Lung Cancer) | TEPP-46 | 30 µM | ▲ Increased from 9.1 ± 0.6 mM to 11.8 ± 0.9 mM after 24h | [4] |

| Intracellular Lactate | H1299 Xenografts | TEPP-46 | 50 mg/kg | ▼ Decreased | [5] |

| Intracellular Serine | H1299 Xenografts | TEPP-46 | 50 mg/kg | ▼ Decreased | [5] |

| Intracellular Ribose Phosphate (B84403) | H1299 Xenografts | TEPP-46 | 50 mg/kg | ▼ Decreased | [5] |

| Tumor Growth Inhibition | |||||

| Tumor Growth Inhibition | HT29 (Colorectal Cancer) Xenograft | DNX-03013 | 200-400 mg/kg | >50% inhibition | |

| Tumor Growth Inhibition | CT26 (Colorectal Cancer) Syngeneic Model | TP-1454 + anti-PD-1 | Not specified | 53% inhibition vs. vehicle | [6] |

| Tumor Growth Inhibition | MC38 (Colorectal Cancer) Syngeneic Model | TP-1454 + anti-PD-1 | Not specified | 99% inhibition vs. vehicle (P < 0.001) | [6] |

| Tumor Microenvironment Modulation | |||||

| CD4+ Foxp3+ T-regulatory (Treg) Cells | MC38, 4T1, RENCA tumor models | TP-1454 | Not specified | ▼ Reduced population | [6] |

Core Signaling Pathways Affected by PKM2 Activator 10

The primary mechanism of PKM2 Activator 10 is the allosteric activation of PKM2, forcing a shift from a dimeric to a tetrameric state. This has profound implications for both the metabolic and non-metabolic functions of PKM2.

Reversal of the Warburg Effect

In cancer cells, the dimeric form of PKM2 has low catalytic activity, leading to the accumulation of glycolytic intermediates that are shunted into anabolic pathways such as the pentose (B10789219) phosphate pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid production. PKM2 Activator 10, by promoting the active tetrameric form, enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby increasing the glycolytic flux towards lactate production and reducing the availability of precursors for biosynthesis.[7][8] This metabolic reprogramming is a key factor in the anti-tumor effects of PKM2 activators.[5]

Inhibition of PKM2's Non-Metabolic Nuclear Functions

The dimeric form of PKM2 can translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for several key oncoproteins, including Hypoxia-Inducible Factor-1α (HIF-1α) and STAT3.[9][10] This nuclear function of PKM2 promotes the expression of genes involved in angiogenesis, cell proliferation, and further metabolic reprogramming. By stabilizing the tetrameric form of PKM2 in the cytoplasm, PKM2 Activator 10 is hypothesized to reduce the nuclear pool of dimeric PKM2, thereby attenuating its pro-tumorigenic transcriptional activities.[11]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the quantitative data tables.

PKM2 Enzyme Activity Assay (LDH-Coupled)

This assay measures the pyruvate kinase activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

10 mM ADP

-

10 mM Phosphoenolpyruvate (PEP)

-

0.5 mM NADH

-

Lactate Dehydrogenase (LDH) enzyme (e.g., rabbit muscle LDH)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with PKM2 Activator 10 or vehicle control for the desired time.

-

Lyse cells in cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

Assay Reaction:

-

In a 96-well plate, add reaction buffer, ADP, NADH, and LDH to each well.

-

Add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

-

Initiate the reaction by adding PEP.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve).

-

Normalize the activity to the amount of protein in each sample.

-

Western Blotting for PKM2 and Downstream Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PKM2, anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Prepare cell lysates as described in the PKM2 activity assay protocol.

-

-

SDS-PAGE and Protein Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Metabolite Extraction and Analysis by Mass Spectrometry

This protocol outlines the general steps for extracting and analyzing intracellular metabolites from cancer cells treated with a PKM2 activator.

Materials:

-

Cold 80% methanol (B129727)

-

Liquid nitrogen

-

Centrifuge

-

Lyophilizer

-

LC-MS/MS system

Procedure:

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by washing cells with ice-cold saline and then adding liquid nitrogen.

-

Add cold 80% methanol to the cells and scrape them from the plate.

-

Vortex and centrifuge to pellet the protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Dry the metabolite extracts using a lyophilizer.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples into the LC-MS/MS system.

-

Separate the metabolites using liquid chromatography.

-

Detect and quantify the metabolites using mass spectrometry.

-

-

Data Analysis:

-

Process the raw data to identify and quantify the metabolites.

-

Perform statistical analysis to identify significant changes in metabolite levels between treated and control samples.

-

Flow Cytometry for Tumor Microenvironment Analysis

Flow cytometry is a powerful technique for identifying and quantifying different immune cell populations within the tumor microenvironment.

Materials:

-

Tumor dissociation kit (e.g., collagenase, DNase)

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Foxp3)

-

Fixation/permeabilization buffer (for intracellular staining of Foxp3)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension Preparation:

-

Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

-

Lyse red blood cells.

-

-

Antibody Staining:

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.

-

For intracellular staining (e.g., Foxp3), fix and permeabilize the cells before adding the intracellular antibody.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Analyze the data using flow cytometry software to gate on specific cell populations and determine their frequencies.

-

Conclusion and Future Directions

PKM2 Activator 10 represents a promising therapeutic strategy that targets the metabolic vulnerability of cancer cells. By forcing PKM2 into its active tetrameric state, this compound effectively reverses the Warburg effect, leading to a reduction in anabolic processes essential for tumor growth. Furthermore, the potential to modulate the tumor immune microenvironment and inhibit the non-metabolic, pro-tumorigenic functions of nuclear PKM2 highlights the multifaceted anti-cancer activity of this approach.

The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future investigations should focus on elucidating the precise molecular mechanisms by which PKM2 activation impacts the tumor microenvironment, exploring the efficacy of PKM2 Activator 10 in a broader range of cancer models, and identifying potential synergistic combinations with other anti-cancer therapies. The continued development of potent and selective PKM2 activators holds significant promise for the future of cancer treatment.

References

- 1. oncotarget.com [oncotarget.com]

- 2. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate Kinase M2 Regulates Gene Transcription by Acting as A Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Cellular Targets of PKM2 Activator TEPP-46: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) kinase M2 (PKM2) is a key metabolic enzyme that plays a crucial role in cancer metabolism and inflammatory responses. In its less active dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, supporting cell proliferation. The more active tetrameric form, on the other hand, promotes the final step of glycolysis. TEPP-46 (also known as PKM2 activator 10) is a potent, cell-permeable small molecule that selectively activates PKM2. This technical guide provides a comprehensive overview of the cellular targets of TEPP-46, its mechanism of action, and its effects on downstream signaling pathways.

Primary Cellular Target: Pyruvate Kinase M2 (PKM2)

The principal cellular target of TEPP-46 is the M2 isoform of pyruvate kinase (PKM2). TEPP-46 is a highly selective allosteric activator of PKM2.[1][2][3][4]

Mechanism of Action

TEPP-46 binds to a pocket at the dimer-dimer interface of the PKM2 protein.[1] This binding event stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity.[5][6][7] The activation of PKM2 by TEPP-46 mimics the effect of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[4] By promoting the formation of the active tetramer, TEPP-46 shifts glucose metabolism towards catabolism, favoring the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.

Quantitative Data on PKM2 Activation

| Parameter | Value | Reference |

| AC50 for PKM2 activation | 92 nM | [1][2][3][8] |

| Selectivity | High selectivity over PKM1, PKL, and PKR | [1][2][3][4] |

Potential Off-Target Effects and Other Interacting Proteins

While TEPP-46 is highly selective for PKM2, some studies have explored its potential for off-target interactions.

-

Pyruvate Kinase M1 (PKM1): Most studies report that TEPP-46 has little to no activity against PKM1.[2][3][4] However, one study using a modified, photo-crosslinkable probe of TEPP-46 (mTEPP-46) suggested that it can bind to both PKM1 and PKM2 in Jurkat T cells, although it did not increase the enzymatic activity of PKM1.[9] This suggests a potential for binding without functional activation, the implications of which require further investigation.

-

Proteome-wide Studies: To date, comprehensive, unbiased proteome-wide off-target studies for TEPP-46, such as cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) or extensive kinome scanning, have not been widely published. One study using a method called Target-responsive accessibility profiling (TRAP) successfully identified PKM2 as the primary target of TEPP-46.[10] The absence of broad, unbiased off-target screening data represents a current knowledge gap.

Downstream Signaling Pathways Modulated by TEPP-46

Activation of PKM2 by TEPP-46 leads to significant alterations in several downstream signaling pathways, primarily due to the shift in metabolic flux and the inhibition of PKM2's non-canonical, non-enzymatic functions.

Inhibition of HIF-1α Signaling

Dimeric PKM2 can translocate to the nucleus and act as a co-activator for the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), promoting the expression of genes involved in glycolysis and angiogenesis. By inducing the tetrameric form of PKM2, TEPP-46 prevents its nuclear translocation and subsequently inhibits HIF-1α-mediated transcription.[5][11] This leads to a reduction in the expression of HIF-1α target genes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of PKM2 Activators on Anabolic Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the mechanism and metabolic consequences of pharmacologically activating Pyruvate (B1213749) Kinase M2 (PKM2), a key regulator of cancer cell metabolism. While the specific compound "PKM2 activator 10" is not identified in the public domain, this document focuses on well-characterized activators like TEPP-46 and DASA-58, which serve as exemplary models for understanding the broader class of such molecules.

Introduction: PKM2 as a Metabolic Fulcrum in Proliferating Cells

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] In mammals, the PKM gene undergoes alternative splicing to produce two isoforms: PKM1 and PKM2.[2] While PKM1 is constitutively active and found in differentiated tissues, PKM2 is predominantly expressed in embryonic and cancer cells.[1][2]

A hallmark of cancer cells is the "Warburg effect," a metabolic shift towards aerobic glycolysis.[3] PKM2 is a critical mediator of this phenotype.[1] Unlike the stable, highly active tetrameric PKM1, PKM2 can exist as either a highly active tetramer or a low-activity dimer.[4][5] In cancer cells, PKM2 is often in its dimeric state.[6][7] This reduced pyruvate kinase activity creates a metabolic "bottleneck," causing the accumulation of upstream glycolytic intermediates.[3][6] These intermediates are then diverted from ATP production and shunted into anabolic pathways, such as the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and serine biosynthesis, to generate the nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[3][7][8]

Pharmacological activators of PKM2 are small molecules designed to stabilize the active tetrameric conformation of the enzyme.[1][8][9] This forced activation enhances glycolytic flux, depleting the pool of intermediates available for anabolism and thereby represents a promising strategy to target the metabolic plasticity of cancer cells.[8][10]

Mechanism of Action: Allosteric Activation and Tetramer Stabilization

PKM2 activators such as TEPP-46 and DASA-58 are allosteric modulators.[11] They bind to a specific pocket at the subunit interface of the PKM2 dimer, a site distinct from the binding location of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[11][12] This binding event stabilizes the interaction between PKM2 subunits, promoting the formation of the catalytically active tetramer.[11][13]

By locking PKM2 in its tetrameric state, these activators create a constitutively active enzyme that is resistant to negative regulation by endogenous factors, such as phosphotyrosine-containing proteins involved in growth factor signaling.[12][13][14] The primary enzymatic consequence is a significant decrease in the Michaelis constant (Km) of PKM2 for its substrate, PEP, leading to a more efficient conversion to pyruvate.[13][15]

Caption: Allosteric activation of PKM2 by small molecules.

Impact on Anabolic Metabolism

The activation of PKM2 profoundly rewires cellular metabolism by increasing the forward flux of glycolysis, thereby limiting the availability of biosynthetic precursors.

-

Reversal of the Warburg Effect: By promoting the conversion of PEP to pyruvate, PKM2 activators decrease the accumulation of glycolytic intermediates.[10] This leads to reduced lactate (B86563) production and can shift metabolism towards oxidative phosphorylation, effectively countering the Warburg effect.[1][9][12]

-

Inhibition of Serine Biosynthesis: A key anabolic route fed by glycolysis is the serine synthesis pathway, which diverts 3-phosphoglycerate. PKM2 activation has been shown to reduce the flow of carbon into this pathway.[10][12] This can lead to serine auxotrophy, rendering cancer cells dependent on extracellular serine for survival.[9][16]

-

Reduction of Pentose Phosphate Pathway (PPP) Flux: The PPP, which branches from glucose-6-phosphate, is crucial for producing NADPH (for redox balance) and ribose-5-phosphate (B1218738) (for nucleotide synthesis). The dimeric state of PKM2 is associated with increased PPP flux.[7] Pharmacological activation of PKM2 depletes upstream glycolytic intermediates, and treatment with TEPP-46 has been shown to decrease intratumoral levels of ribose phosphate.[8][17]

-

Suppression of Non-Metabolic Functions: In its dimeric form, PKM2 can translocate to the nucleus and function as a protein kinase and a transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α), promoting angiogenesis and metabolic adaptation.[3][6][18] By forcing PKM2 into a cytoplasmic tetramer, activators can inhibit its nuclear functions and downstream signaling.[6]

Caption: Impact of PKM2 activation on glucose metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data for well-studied PKM2 activators.

Table 1: In Vitro Efficacy of PKM2 Activators

| Compound | Assay Type | Target | AC50 / EC50 | Reference |

|---|---|---|---|---|

| TEPP-46 | Biochemical | PKM2 | 92 nM | [19] |

| DASA-58 | Cell-based (A549) | PKM2 Activation | 19.6 µM | [13][15] |

| TP-1454 | Biochemical | PKM2 | 10 nM |[19] |

Table 2: Cellular Effects of PKM2 Activators

| Compound | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| DASA-58 | H1299 | 50 µM | Increased lactate production | [13] |

| TEPP-46 / DASA-58 | H1299 | 30 µM | Increased cell doubling time under hypoxia | [13] |

| TEPP-46 | H1299 | N/A | Increased glucose consumption | [20] |

| DASA-58 | Breast Cancer Cells | 15 µM | Potentiates antitumor effects of other metabolic stressors | [21] |

| TEPP-46 | Xenograft Tumors | N/A | Decreased intratumoral lactate, ribose phosphate, and serine |[8] |

Key Experimental Protocols

This section outlines methodologies commonly used to characterize the effects of PKM2 activators.

Protocol 1: Pyruvate Kinase Activity Assay

-

Objective: To measure the enzymatic activity of PKM2 in cell lysates following treatment with an activator.

-

Procedure:

-

Culture cells (e.g., A549, H1299) to logarithmic growth phase.

-

Treat cells with various concentrations of the PKM2 activator (e.g., 0-100 µM DASA-58) or vehicle control (DMSO) for a specified duration (e.g., 3-24 hours).[13][21]

-

Harvest and lyse cells in a suitable buffer.

-

Measure total protein concentration for normalization.

-

Assay pyruvate kinase activity using a lactate dehydrogenase (LDH)-coupled spectrophotometric assay. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm. The reaction mixture contains cell lysate, PEP, ADP, NADH, and LDH.

-

Perform assays in the presence and absence of the allosteric activator FBP (e.g., 200 µM) to assess the activator's ability to mimic or enhance FBP-mediated activation.[13]

-

Calculate specific activity (units/mg protein) and determine the EC50 of the activator.

-

Protocol 2: Metabolite Extraction and Analysis by LC-MS

-

Objective: To quantify changes in intracellular anabolic intermediates after PKM2 activation.

-

Procedure:

-

Plate cells and treat with the PKM2 activator or vehicle as described above.

-

Rapidly quench metabolic activity by aspirating media and washing cells with ice-cold saline.

-

Extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) and scraping the cells.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify specific metabolites, such as amino acids (serine, glycine), pentose phosphate pathway intermediates (ribose-5-phosphate), and glycolytic intermediates.[8][17]

-

Normalize metabolite levels to cell number or total protein content.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement by assessing the thermal stabilization of PKM2 upon activator binding.

-

Procedure:

-

Treat intact cells or cell lysates with the activator or vehicle.

-

Heat aliquots of the samples across a range of temperatures.

-

Cool the samples and centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

-

Analyze the amount of soluble PKM2 remaining at each temperature by Western blot.

-

Binding of the activator will increase the thermal stability of PKM2, resulting in a shift of its melting curve to higher temperatures.

-

References

- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 5. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 7. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]

- 15. israelsenlab.org [israelsenlab.org]

- 16. ovid.com [ovid.com]

- 17. oncotarget.com [oncotarget.com]

- 18. mdpi.com [mdpi.com]

- 19. selleckchem.com [selleckchem.com]

- 20. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

The Anti-Tumor Potential of PKM2 Activator 10: A Technical Guide

A Deep Dive into Metabolic Reprogramming for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic reprogramming is crucial for providing the necessary building blocks for rapid cell proliferation. A key regulator of this process is the M2 isoform of pyruvate (B1213749) kinase (PKM2), which exists in a less active dimeric state in tumor cells, leading to the accumulation of glycolytic intermediates that fuel anabolic pathways. Small molecule activators of PKM2, such as PKM2 activator 10, represent a promising therapeutic strategy by forcing PKM2 into its active tetrameric form, thereby reversing the Warburg effect and impeding tumor growth. This technical guide provides an in-depth overview of the anti-tumor properties of PKM2 activator 10, including its mechanism of action, supporting preclinical data, and detailed experimental protocols.

Introduction: The Role of PKM2 in Cancer Metabolism

Pyruvate kinase is a key enzyme that catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2] While most normal adult tissues express the highly active PKM1 isoform, cancer cells predominantly express the PKM2 isoform.[1][3] PKM2 can exist in two interchangeable states: a highly active tetramer and a less active dimer.[4][5] In cancer cells, various oncogenic signaling pathways promote the dimeric form of PKM2.[4][6] This reduced enzymatic activity leads to a bottleneck in glycolysis, causing the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and serine biosynthesis, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[4][7] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase, further promoting tumorigenesis by regulating gene expression.[8][9]

PKM2 activators are small molecules designed to stabilize the active tetrameric conformation of PKM2.[7][10] By doing so, they restore high pyruvate kinase activity, reversing the Warburg effect and redirecting glucose metabolism towards catabolic pathways for ATP production, thereby depriving cancer cells of the building blocks needed for growth.[1][3] This targeted approach offers a potential therapeutic window, as PKM2 is predominantly expressed in cancer cells.[11]

PKM2 Activator 10: Mechanism of Action

PKM2 activator 10 is a novel small molecule designed to allosterically activate PKM2.[12] Its primary mechanism of action is to bind to a specific pocket at the subunit interface of the PKM2 dimer, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[10][13] This binding induces a conformational change that promotes and stabilizes the formation of the active tetrameric state of the enzyme.[1][3][10] This activated tetramer is resistant to inhibition by oncogenic signaling pathways, such as those involving tyrosine-phosphorylated proteins, which would normally favor the inactive dimeric state.[10][13]

The persistent activation of PKM2 by activator 10 leads to several anti-tumor effects:

-

Reversal of the Warburg Effect: By promoting the conversion of PEP to pyruvate, PKM2 activation reduces the pool of glycolytic intermediates available for anabolic synthesis.[1][7]

-

Induction of Metabolic Stress: The shift in metabolism can lead to a state of metabolic stress, making cancer cells more vulnerable to other cellular stressors like oxidative stress.[14]

-

Inhibition of Cell Proliferation: By depriving cancer cells of essential building blocks, PKM2 activation can lead to cell cycle arrest, particularly at the G1 phase, and a reduction in the rate of proliferation.[15]

-

Suppression of Tumor Growth: In preclinical models, the activation of PKM2 has been shown to inhibit the growth of xenograft tumors.[10][13][16]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PKM2 Activation

The activation of PKM2 by small molecules like activator 10 intervenes in the metabolic reprogramming orchestrated by oncogenic signaling. The following diagram illustrates the central role of PKM2 and the impact of its activation.

Caption: PKM2 signaling and the impact of activator 10.

Experimental Workflow for In Vitro Evaluation

A typical workflow to assess the in vitro anti-tumor properties of PKM2 activator 10 is outlined below.

Caption: A generalized workflow for in vitro studies.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on PKM2 activators. While specific data for "PKM2 activator 10" is proprietary, the data for structurally related and well-characterized activators like TEPP-46 provide a strong indication of expected efficacy.

Table 1: In Vitro Activity of PKM2 Activators in Cancer Cell Lines

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| TEPP-46 | H1299 (Lung) | Biochemical | AC50 | 92 nM | [17] |

| TEPP-46 | A549 (Lung) | Cell-based | AC50 | < 50 nM | [18] |

| DASA-58 | Various | Biochemical | AC50 | ~10 nM | [15] |

| TP-1454 | Various | Biochemical | AC50 | 10 nM | [17][18] |

AC50: The concentration of a compound that elicits a half-maximal response in an activation assay.

Table 2: Effects of PKM2 Activation on Cancer Cell Metabolism

| Compound | Cell Line | Metabolic Parameter | Change | Reference |

| TEPP-46 | H1299 (Lung) | Glucose Consumption | Increased | [19][20] |

| TEPP-46 | H1299 (Lung) | Lactate Production | Reduced | [7] |

| DASA-58 | HT29 (Colon) | Oxygen Consumption Rate | Reduced | [15] |

| TEPP-46 | Xenograft Tumors | Intratumoral Lactate | Decreased | [7] |

| TEPP-46 | Xenograft Tumors | Intratumoral Serine | Decreased | [7] |

Table 3: In Vivo Anti-Tumor Efficacy of PKM2 Activators

| Compound | Cancer Model | Dosing Regimen | Endpoint | Result | Reference |

| TEPP-46 | H1299 Xenograft | Oral | Tumor Growth | Significant Delay & Reduction | [7] |

| DASA-58 | Lung Adenocarcinoma Xenograft | Not Specified | Tumor Growth | Inhibition | [5] |

| Unnamed Activator | HT29 Xenograft | 100 mg/kg Q2D (IP) | Tumor Growth Inhibition | >50% | [15] |

Detailed Experimental Protocols

PKM2 Kinase Activation Assay (Coupled Assay)

This protocol is adapted from commercially available kits and common literature methods.[2][21]

-

Reagent Preparation:

-

Prepare a 1x kinase assay buffer from a 5x stock (components typically include a buffer like Tris-HCl, MgCl2, and a reducing agent like DTT).

-

Prepare stock solutions of ADP, phosphoenolpyruvate (PEP), and the PKM2 activator 10 in a suitable solvent (e.g., DMSO).

-

Dilute recombinant human PKM2 enzyme to the desired working concentration in 1x kinase assay buffer.

-

Prepare a detection mixture containing lactate dehydrogenase (LDH), NADH, and the kinase detection reagent (e.g., Kinase-Glo®).

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of test compound (PKM2 activator 10 at various concentrations) or vehicle control (DMSO) to the appropriate wells.

-

Add 20 µL of diluted PKM2 enzyme solution to all wells except the "blank" controls.

-

Pre-incubate the plate at room temperature for 20 minutes to allow for compound-enzyme interaction.

-

Prepare a master mix containing 1x kinase assay buffer, ADP, and PEP.

-

Initiate the reaction by adding 25 µL of the master mix to all wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Stop the reaction and measure the signal by adding 50 µL of the detection mixture. The conversion of pyruvate to lactate by LDH oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm, or in the case of a luminescence-based assay, the amount of ATP produced is quantified.

-

-

Data Analysis:

-

Calculate the percentage of PKM2 activation relative to positive (e.g., FBP) and negative (vehicle) controls.

-

Plot the percentage of activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 value.

-

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

-

Cell Seeding:

-

Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of PKM2 activator 10 or vehicle control for 72 hours.

-

-

Cell Fixation:

-

Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

-

Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

-

Staining and Measurement:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plates for 5-10 minutes on a shaker.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Xenograft Tumor Model in Nude Mice

-

Cell Preparation and Implantation:

-

Harvest cancer cells (e.g., H1299) during their logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old athymic nude mice.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer PKM2 activator 10 (e.g., formulated in a suitable vehicle for oral gavage or intraperitoneal injection) or vehicle control daily or as per the determined dosing schedule.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Euthanize the mice when tumors reach the predetermined endpoint size (e.g., 1500 mm^3) or at the end of the study period.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, metabolomics).

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

-

Conclusion and Future Directions

PKM2 activator 10 and other related compounds represent a compelling and targeted approach to cancer therapy by exploiting the unique metabolic dependencies of tumor cells. By forcing a metabolic shift away from anabolism, these activators can effectively inhibit cancer cell proliferation and suppress tumor growth. The preclinical data for PKM2 activators are promising, demonstrating potent in vitro and in vivo activity.

Future research should focus on the continued development and optimization of PKM2 activators with improved pharmacokinetic and pharmacodynamic properties. Investigating the efficacy of these compounds in combination with other anti-cancer agents, such as those that induce oxidative stress or inhibit other metabolic pathways, could lead to synergistic therapeutic effects. Furthermore, the identification of predictive biomarkers will be crucial for selecting patient populations most likely to respond to PKM2-targeted therapies. The continued exploration of this therapeutic strategy holds significant promise for the future of oncology drug development.

References

- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 6. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Technology - Pyruvate Kinase M2 Activators for the Treatment of Cancer [nih.technologypublisher.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Pharmacological activation of PKM2 slows lung tumor xenograft growth [en-cancer.fr]

- 17. selleckchem.com [selleckchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oncotarget.com [oncotarget.com]

- 21. bpsbioscience.com [bpsbioscience.com]

PKM2 activator 10's role in regulating glycolysis

An In-depth Technical Guide on the Role of Small Molecule PKM2 Activators in Regulating Glycolysis

Introduction

Pyruvate (B1213749) kinase M2 (PKM2) is a key enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1][2] Unlike its constitutively active isoform, PKM1, which is found in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including cancer cells, embryonic cells, and regenerating tissues.[3][4] This isoform's unique regulatory properties allow it to act as a metabolic switch, directing glucose metabolism towards either energy production via oxidative phosphorylation or anabolic pathways to support cell growth and proliferation.[1][5]

In cancer cells, PKM2 often exists in a low-activity dimeric state, which slows down the glycolytic flux. This leads to the accumulation of upstream glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway.[1][6] This metabolic phenotype, known as the Warburg effect or aerobic glycolysis, is a hallmark of cancer and supports the high biosynthetic demands of rapidly dividing cells.[2][7] The activity of PKM2 is allosterically regulated by various factors, including the endogenous activator fructose-1,6-bisphosphate (FBP) and inhibition by phosphotyrosine-containing proteins.[4]

Small molecule activators of PKM2 represent a promising therapeutic strategy to counteract the Warburg effect. These compounds stabilize the highly active tetrameric form of PKM2, thereby increasing its enzymatic activity.[4][5] This forces a metabolic shift away from anabolic biosynthesis and towards pyruvate production, effectively reversing the metabolic phenotype of cancer cells and suppressing tumor growth.[4][8] This guide focuses on the role of potent, selective, allosteric PKM2 activators, exemplified by compounds like TEPP-46 and DASA-58, in the regulation of glycolysis. While the specific compound "PKM2 activator 10" is not prominently detailed in existing literature, the principles and data derived from well-characterized activators provide a strong framework for understanding its potential role.

Mechanism of Action of PKM2 Activators

PKM2's activity is intrinsically linked to its quaternary structure. It can exist as a highly active tetramer or a less active dimer.[2][9] The transition between these two states is a central point of metabolic regulation.

-

Dimeric State (Low Activity): In many cancer cells, PKM2 is preferentially in its dimeric form. This state has a lower affinity for its substrate, PEP, leading to a bottleneck at the final step of glycolysis.[9] This facilitates the accumulation of glycolytic intermediates, which are diverted to support the synthesis of nucleotides, amino acids, and lipids necessary for cell proliferation.[1][6]

-

Tetrameric State (High Activity): The binding of allosteric activators, such as the endogenous metabolite FBP, promotes the formation of the stable, highly active PKM2 tetramer.[4][10] In this conformation, PKM2 efficiently converts PEP to pyruvate, increasing the glycolytic flux towards the tricarboxylic acid (TCA) cycle for ATP production.[6][9]

Small molecule activators, such as TEPP-46 and DASA-58, function by binding to an allosteric site at the subunit interaction interface of PKM2, which is distinct from the FBP binding site.[4] This binding stabilizes the tetrameric conformation, promoting a constitutively active state that is resistant to inhibition by phosphotyrosine-containing proteins.[4][11] By locking PKM2 in its active form, these activators shift the metabolic balance from anabolism back to catabolism.

Quantitative Data on the Effects of PKM2 Activators

The activation of PKM2 by small molecules leads to measurable changes in cellular metabolism and proliferation. The following tables summarize key quantitative data from studies on well-characterized PKM2 activators like TEPP-46 and DASA-58.

Table 1: In Vitro Efficacy of PKM2 Activators

| Compound | Target | EC₅₀ (nM) | Effect on PKM2 | Reference |

|---|---|---|---|---|

| TEPP-46 | PKM2 | 92 | Potent and selective allosteric activator; promotes tetramerization. | [12] |

| DASA-58 | PKM2 | N/A | Allosteric activator; promotes tetramerization and resistance to inhibition. | [4] |

| ML265 | PKM2 | N/A | Activator; converts dimer to tetramer. |[13] |

Table 2: Metabolic Effects of PKM2 Activation in Cancer Cells

| Cell Line | Activator (Concentration) | Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| H1299 | TEPP-46 (25 µM) | Lactate (B86563) Production | Decreased | [4] |

| H1299 | TEPP-46 | Glucose Consumption | Increased (from 1.6 ± 0.6 mM to 3.6 ± 0.4 mM consumed) | [14][15] |

| H1299 | DASA-58 | Lactate Production | Decreased | [4] |

| A549 | DASA-58 | Pyruvate Kinase Activity | Increased by 248 ± 21% in cells expressing PKM2 | [11] |

| SW480 | ML265 (10 µM) | Glutamine Consumption | Decreased by 4-fold |[13] |

Table 3: Effects of PKM2 Activation on Cancer Cell Proliferation

| Cell Line | Activator | Condition | Effect on Proliferation | Reference |

|---|---|---|---|---|

| H1299 | TEPP-46 / DASA-58 | Normoxia (Standard Culture) | No significant effect | [4] |

| H1299 | TEPP-46 / DASA-58 | Hypoxia (1% O₂) | Decreased rate of proliferation | [4] |

| Various | TEPP-46 (30 µM) + 2-DG (1 mM) | Normoxia | Reduced viability (synergistic effect) | [14] |

| HT29 | Unnamed Activator (100-400 mg/kg) | In vivo Xenograft | >50% tumor growth inhibition |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PKM2 activators on glycolysis.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 by quantifying the production of pyruvate. A common method is the lactate dehydrogenase (LDH)-coupled assay, which monitors the consumption of NADH.[16][17]

Principle: Pyruvate kinase catalyzes: PEP + ADP → Pyruvate + ATP. The pyruvate produced is then used by LDH to convert NADH to NAD⁺: Pyruvate + NADH + H⁺ → Lactate + NAD⁺. The decrease in NADH is measured spectrophotometrically by the change in absorbance at 340 nm.[17][18]

Materials:

-

Recombinant human PKM2 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂[16]

-

Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (B83284) (ADP)

-

Coupling Enzyme: Lactate Dehydrogenase (LDH)[16]

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NADH)[16]

-

Test Compound (PKM2 activator) and DMSO (vehicle control)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of PEP, ADP, and NADH in assay buffer. Dilute the PKM2 activator to the desired concentrations. The final DMSO concentration should not exceed 1%.[19]

-

Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:

-

Enzyme Addition: Initiate the reaction by adding a small amount of purified PKM2 enzyme (e.g., 2.5 ng/µl) to each well.[19]

-

Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C or 37°C.[20] Monitor the decrease in absorbance at 340 nm in kinetic mode for 20-30 minutes.[16][19]

-